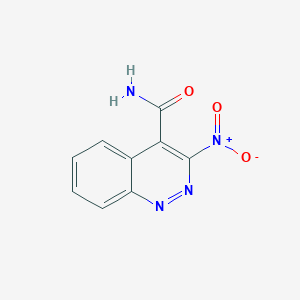

3-Nitrocinnoline-4-carboxamide

Description

Properties

IUPAC Name |

3-nitrocinnoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O3/c10-8(14)7-5-3-1-2-4-6(5)11-12-9(7)13(15)16/h1-4H,(H2,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQIRUQAOVZBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520131 | |

| Record name | 3-Nitrocinnoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87954-00-5 | |

| Record name | 3-Nitrocinnoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrocinnoline-4-carboxamide typically involves the nitration of cinnoline derivatives followed by amidation. One common method is the nitration of cinnoline to form 3-nitrocinnoline, which is then reacted with an appropriate amine to yield this compound . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The amidation step can be performed using various reagents, such as titanium tetrachloride in pyridine at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 3 undergoes selective reduction to yield 3-aminocinnoline-4-carboxamide derivatives. This transformation is typically mediated by catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like SnCl₂ in acidic media:

Key Data:

-

Catalytic Hydrogenation: Reactions conducted at 60–80°C under 50 psi H₂ in ethanol yield the amine with >85% purity (LC-MS: m/z 189 [M+H]⁺) .

-

SnCl₂ Reduction: In HCl/EtOH, reduction proceeds at room temperature, but requires subsequent neutralization to isolate the amine .

Carboxamide Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, forming 3-nitrocinnoline-4-carboxylic acid:

Conditions and Yields:

| Condition | Temperature | Time | Yield |

|---|---|---|---|

| 6M HCl, reflux | 100°C | 4 h | 72% |

| 2M NaOH, ethanol, reflux | 80°C | 6 h | 68% |

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to specific positions on the cinnoline ring. For example, bromination occurs at position 6 or 8 under mild conditions:

Regioselectivity:

-

Bromine addition favors position 6 due to steric and electronic effects of the nitro group .

-

Yield: 58–65% (isolated as pale-yellow crystals, mp 220–222°C) .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the ring for nucleophilic displacement, particularly under strongly basic or reducing conditions. For instance, reaction with amines generates 3-aminocinnoline derivatives:

Example:

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization occurs, forming fused heterocycles. For example, heating in PPA (polyphosphoric acid) induces cyclization to oxazole derivatives:

Mechanistic Insight:

-

Protonation of the carboxamide facilitates nucleophilic attack by the adjacent nitrogen, leading to ring closure .

Cross-Coupling Reactions

The carboxamide group can participate in metal-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids afford biaryl derivatives:

Optimized Conditions:

Photochemical Reactions

UV irradiation in the presence of electron donors (e.g., triethylamine) induces nitro-to-nitrito isomerization, forming transient intermediates that react further:

Observations:

Scientific Research Applications

Medicinal Chemistry Applications

3-Nitrocinnoline-4-carboxamide derivatives have been investigated for their biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has shown that nitro-containing compounds, including 3-nitrocinnoline derivatives, exhibit notable activity against various pathogens. For instance, quinoline derivatives have been documented to possess antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria . The mechanism involves inhibition of translation elongation factor 2, indicating a novel pathway for antimalarial action.

Anticancer Potential

The anticancer properties of this compound have been explored through its ability to inhibit specific kinases involved in cancer cell proliferation. Quinoline derivatives have shown promise as inhibitors of the Pim-1 kinase, which is crucial for cell growth and differentiation . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Synthetic Applications

The synthetic versatility of this compound makes it a valuable building block in organic chemistry. Its nitro group can be transformed into various functional groups, facilitating the creation of complex molecular architectures.

Functional Group Transformations

The nitro group can undergo reduction to form amino groups or be utilized in nucleophilic substitution reactions. For example, the vicarious nucleophilic substitution (VNS) reaction has been effectively employed to introduce new functionalities into nitroquinolines . This transformation allows for the synthesis of derivatives with enhanced biological activity.

Antimalarial Activity Case Study

A study evaluating the antimalarial activity of quinoline derivatives demonstrated that certain compounds derived from this class exhibited low nanomolar potency against P. falciparum strains, with selectivity indices greater than 100-fold compared to human cell lines .

| Compound | Pf (3D7) EC50 (nM) | Py liver stage EC50 (nM) | Pf GAM IV–V EC50 (nM) | Pb ookinete EC50 (nM) |

|---|---|---|---|---|

| 2 | 1 | 1 | 24 | 5 |

| 30 | 6 | 1 | 39 | 14 |

This table illustrates the efficacy of selected compounds, highlighting their potential for further development as antimalarial agents.

Anticancer Activity Case Study

In another investigation, quinoline derivatives were synthesized and tested for their inhibitory effects on cancer cell lines. The results indicated that modifications at specific positions on the quinoline ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 3-nitrocinnoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carboxamide group can also participate in hydrogen bonding and other interactions, stabilizing the compound within the target site . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Functional Group Analysis

- The carboxamide group may improve solubility in polar solvents compared to non-polar derivatives .

- 3-Aminocinnoline-4-carboxamide: Replacing the nitro group with an amino (-NH₂) group introduces electron-donating properties, which could alter binding affinity in biological targets (e.g., enzyme inhibition).

- 3-Nitrocinnoline-4-carbonitrile: The cyano (-CN) group at the 4-position increases electrophilicity and may reduce solubility in aqueous media compared to carboxamide derivatives .

- The methylthio (-SCH₃) group adds steric bulk, which could influence steric interactions in protein binding .

Pharmacological and Industrial Relevance

- Carboxamide Derivatives: Compounds like 4-oxo-1,4-dihydroquinoline-3-carboxamide () exhibit antineoplastic and antimicrobial activities, suggesting that the carboxamide moiety plays a role in target binding .

- Nitro vs. Amino Groups: The nitro group in this compound may confer metabolic stability compared to amino analogs, as seen in the N-demethylation resistance of nitro-containing compounds (e.g., DIC in ) .

Biological Activity

3-Nitrocinnoline-4-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound features a nitro group and a carboxamide moiety, which are critical for its biological activity. The presence of the nitro group often enhances the compound's interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Nitro compounds, including this compound, exhibit significant antimicrobial properties. Research indicates that such compounds can produce toxic intermediates upon reduction, which bind covalently to DNA, leading to cell death. For instance, derivatives of nitroimidazoles have shown effective antimicrobial action through similar mechanisms, highlighting the importance of the nitro group in mediating these effects .

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor properties. The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. A notable study revealed that related compounds with a similar structure exhibited potent antitumor activity against various cancer cell lines, suggesting that this compound may share these properties .

Anti-inflammatory Effects

The anti-inflammatory potential of nitro-containing compounds is also noteworthy. Research indicates that these compounds can modulate inflammatory responses by interacting with specific proteins involved in signaling pathways. For example, nitro fatty acids derived from similar structures have demonstrated cytoprotective effects and the ability to inhibit inflammatory mediators like NF-kB .

The biological activity of this compound is largely attributed to its ability to undergo metabolic activation. The reduction of the nitro group leads to the formation of reactive intermediates that can interact with various biomolecules, including proteins and nucleic acids. This interaction is crucial for its antimicrobial and antitumor activities.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Evaluation of Antitumor Activity

In vitro studies assessed the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against specific cancer types. Further investigation into the apoptosis pathway revealed increased caspase activity in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.